molecular formula C19H20N4O2S B4956383 1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4956383
M. Wt: 368.5 g/mol
InChI Key: DPMXHFUYKVGULU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The phenylpropyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for its antimicrobial, antifungal, or anticancer properties.

    Agriculture: As a pesticide or herbicide due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a phenylethyl group instead of phenylpropyl.

    1-(3-Methoxyphenyl)-3-[5-(1-phenylmethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a phenylmethyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the methoxy group and the phenylpropyl group can affect its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-16(13-8-5-4-6-9-13)17-22-23-19(26-17)21-18(24)20-14-10-7-11-15(12-14)25-2/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMXHFUYKVGULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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